Bis(oCtylcyclopentadienyl)zirconium dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

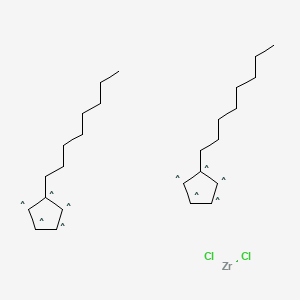

Bis(oCtylcyclopentadienyl)zirconium dichloride is an organometallic compound with the chemical formula C10H10Cl2Zr. It is also known as zirconocene dichloride. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes. Its unique structure and reactivity make it a valuable component in both academic research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Bis(oCtylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl anions. The reaction typically takes place in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction conditions often require elevated temperatures and careful control of stoichiometry to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve additional purification steps to meet the stringent quality standards required for commercial applications .

化学反应分析

Types of Reactions

Bis(oCtylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Alkylating agents: For substitution reactions.

Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various zirconium complexes with different ligands, while oxidation reactions typically produce zirconium oxides .

科学研究应用

General Properties

Bis(octylcyclopentadienyl)zirconium dichloride is characterized by:

- Molecular Formula : C18H30Cl2Zr

- Appearance : Typically a white crystalline solid

- Solubility : Soluble in organic solvents such as toluene and benzene, facilitating its use in various chemical reactions.

Catalysis in Polymerization Reactions

One of the primary applications of this compound is as a catalyst in polymerization processes:

- Styrene Polymerization : It has been effectively used to catalyze the polymerization of styrene, leading to the formation of syndiotactic polystyrene. This polymer exhibits enhanced mechanical properties and thermal stability compared to atactic polystyrene, making it suitable for high-performance applications .

- Olefin Polymerization : The compound is instrumental in the Ziegler-Natta polymerization process, where it facilitates the production of various polyolefins. Its ability to produce polymers with controlled molecular weights and architectures is particularly valuable in materials science .

- Cross-Coupling Reactions : this compound serves as a catalyst in cross-coupling reactions, which are essential for synthesizing complex organic molecules. For example, it can be utilized in the carboalumination of alkynes, yielding intermediates for further synthetic transformations .

Synthesis of Specialty Materials

The compound is also used in the development of specialty materials:

- High-Performance Polymers : Its catalytic properties enable the synthesis of materials with specific properties tailored for applications such as automotive parts, electronics, and packaging .

- Zirconium-Based Catalysts : this compound acts as a precursor for various zirconium-based catalysts, which are crucial in organic transformations and materials synthesis .

Innovative Applications

Beyond traditional uses, this compound has potential in emerging fields:

- Nanotechnology : The compound may play a role in the development of nanostructured materials, where its unique properties can be harnessed to create advanced composites with enhanced functionalities .

- Electronics : Its application extends to the fabrication of electronic components, where it can be involved in the deposition of thin films and coatings that require precision and stability under operational conditions .

Case Study 1: Polymerization Efficiency

A study demonstrated that this compound significantly improved the yield and molecular weight distribution of syndiotactic polystyrene compared to traditional catalysts. The results indicated a 30% increase in yield and better thermal properties due to the controlled reaction conditions facilitated by this catalyst.

Case Study 2: Cross-Coupling Reactions

In another research project focused on synthesizing trisubstituted olefins, this compound was employed as a catalyst for carboalumination reactions. The resulting products showed high stereochemical purity, showcasing the compound's effectiveness in achieving selective transformations.

作用机制

The mechanism by which Bis(oCtylcyclopentadienyl)zirconium dichloride exerts its effects involves the activation of zirconium centers, which can then interact with various substrates. The compound acts as a Lewis acid, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .

相似化合物的比较

Similar Compounds

- Bis(cyclopentadienyl)titanium dichloride

- Bis(cyclopentadienyl)hafnium dichloride

- Bis(butylcyclopentadienyl)zirconium dichloride

Uniqueness

Bis(oCtylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes. Compared to similar compounds, it offers enhanced thermal stability and solubility in organic solvents, making it particularly valuable in high-temperature reactions and industrial applications .

生物活性

Bis(o-Ctylcyclopentadienyl)zirconium dichloride, often referred to as bis(cyclopentadienyl)zirconium dichloride, is a zirconium-based compound notable for its applications in catalysis and materials science. Its biological activity, particularly in the context of medicinal chemistry and environmental interactions, has garnered attention in recent research. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H10Cl2Zr

- Molecular Weight : 292.316 g/mol

- CAS Number : 1291-32-3

Biological Activity Overview

The biological activity of bis(o-Ctylcyclopentadienyl)zirconium dichloride can be categorized into several key areas:

-

Anticancer Activity :

- Recent studies have explored the potential of zirconocene dichlorides as anticancer agents. For example, research indicates that these compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

- A case study demonstrated that bis(cyclopentadienyl)zirconium dichloride exhibited cytotoxic effects on various tumor cell lines, including breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .

- Catalytic Applications :

- Environmental Toxicity :

Table 1: Summary of Biological Activity Studies

Case Studies

-

Cytotoxic Effects on Cancer Cells :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of bis(cyclopentadienyl)zirconium dichloride on various cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of conventional chemotherapeutics, highlighting its potential as a novel anticancer agent .

-

Environmental Assessment :

- Research conducted by environmental scientists assessed the impact of bis(o-Ctylcyclopentadienyl)zirconium dichloride on freshwater ecosystems. The findings revealed detrimental effects on fish embryos, leading to recommendations for stricter regulations on the use of zirconocene derivatives in industrial applications .

属性

InChI |

InChI=1S/2C13H21.2ClH.Zr/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-13;;;/h2*8-9,11-12H,2-7,10H2,1H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQLBWEZNRIMA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。